



# Application Note: Quantification of Fenhexamid using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Fenhexamid	
Cat. No.:	B1672505	Get Quote

#### Introduction

**Fenhexamid** is a locally systemic, protectant fungicide widely used to control Botrytis cinerea (gray mold) and Monilinia species on crops such as grapes, berries, and ornamental plants.[1] [2] It works by inhibiting spore germination and mycelial growth.[1] Due to its widespread use, it is crucial to have a reliable and accurate analytical method for the quantification of **fenhexamid** residues in various matrices to ensure food safety and regulatory compliance.[3] This application note describes a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of **fenhexamid**.

#### Principle of the Method

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). [4] A homogenized sample is extracted with an organic solvent, and the extract is then cleaned up to remove interfering matrix components. The final extract is injected into the HPLC system. **Fenhexamid** is separated from other components on a C18 analytical column using an isocratic mobile phase of acetonitrile and water.[4][5][6] Quantification is achieved by comparing the peak area of **fenhexamid** in the sample to that of a certified reference standard, using a UV detector.[5]

#### Experimental



#### Instrumentation and Reagents

- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- Analytical balance
- Centrifuge
- Vortex mixer
- Syringe filters (0.45 μm PTFE)
- ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 μm) or equivalent
- Fenhexamid reference standard (purity >98%)
- HPLC grade acetonitrile, methanol, and water
- Formic acid (optional, for MS compatibility)[4]

#### **Chromatographic Conditions**

Parameter	Value
Column	ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 μm)
Mobile Phase	Acetonitrile : Water (60:40, v/v)
Flow Rate	1.0 mL/min[6]
Injection Volume	10 μL
Column Temperature	40 °C[5]
Detection Wavelength	220 nm[6]
Run Time	~10 min

#### Preparation of Standard Solutions



- Stock Standard Solution (1000 μg/mL): Accurately weigh 25 mg of **fenhexamid** reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.[5] This solution is stable when stored at 4 °C.
- Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0  $\mu$ g/mL) by serial dilution of the stock solution with the mobile phase.

Sample Preparation (General Procedure for Fruit Matrix)

- Homogenization: Weigh 10 g of a representative sample (e.g., grapes, strawberries) into a blender and homogenize.
- Extraction: Transfer the homogenized sample to a 50 mL centrifuge tube. Add 20 mL of acetonitrile, cap, and shake vigorously for 5 minutes.
- Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
- Collection: Carefully transfer the supernatant (acetonitrile extract) to a clean tube.
- Cleanup (if necessary): For complex matrices, a cleanup step using Solid Phase Extraction (SPE) with a graphitized carbon black cartridge or a QuEChERS method can be employed to remove interferences.[7][8][9]
- Filtration: Filter the final extract through a 0.45 μm PTFE syringe filter into an HPLC vial before injection.[10]

#### Method Validation Data

The developed method should be validated according to standard guidelines. Typical performance data are summarized below.



Parameter	Result
Linearity (R²)	> 0.999
Concentration Range	0.1 - 10.0 μg/mL
Limit of Detection (LOD)	0.01 mg/kg
Limit of Quantification (LOQ)	0.05 mg/kg[9]
Accuracy (Recovery %)	85 - 110%
Precision (RSD %)	< 10%

#### Results and Conclusion

This HPLC-UV method provides a reliable, sensitive, and accurate means for the quantification of **fenhexamid**. The method demonstrates good linearity, precision, and accuracy. The simple extraction procedure and isocratic elution make it suitable for routine analysis in quality control laboratories. The retention time for **fenhexamid** under these conditions is approximately 5-7 minutes, allowing for a relatively short analysis time.

# Detailed Protocol: HPLC Quantification of Fenhexamid

#### 1. Objective

To quantify the concentration of **fenhexamid** in a given sample matrix using High-Performance Liquid Chromatography with UV detection.

#### 2. Materials and Equipment

- Chemicals: Fenhexamid standard (>98%), HPLC grade acetonitrile, HPLC grade water.
- Equipment: HPLC system with UV detector, C18 column (4.6 x 150 mm, 5 μm), analytical balance, volumetric flasks (10, 25, 100 mL), pipettes, centrifuge, vortex mixer, sonicator, 0.45 μm PTFE syringe filters, HPLC vials.

#### 3. Experimental Procedure



#### 3.1. Preparation of Mobile Phase

- Prepare the mobile phase by mixing acetonitrile and water in a 60:40 volume-to-volume ratio.
- Degas the mobile phase for 15 minutes in a sonicator or using an online degasser before
  use.

#### 3.2. Preparation of Standard Solutions

- Stock Solution (1000 μg/mL):
  - Accurately weigh approximately 25 mg of fenhexamid standard.
  - Transfer it to a 25 mL volumetric flask.
  - Add about 15 mL of acetonitrile, sonicate to dissolve, and then fill to the mark with acetonitrile.
- Intermediate Solution (100 μg/mL):
  - Pipette 5 mL of the 1000 μg/mL stock solution into a 50 mL volumetric flask.
  - Dilute to the mark with the mobile phase.
- Calibration Standards (0.1 10.0 μg/mL):
  - Prepare a calibration curve by making appropriate dilutions of the intermediate solution in the mobile phase.

#### 3.3. Sample Preparation

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 20 mL of acetonitrile.
- Vortex for 5 minutes to ensure thorough extraction.
- Centrifuge at 4000 rpm for 10 minutes.



- · Collect the supernatant.
- Filter the collected supernatant through a 0.45 μm PTFE syringe filter into an HPLC vial.

#### 3.4. HPLC Analysis

- Set up the HPLC system with the chromatographic conditions specified in the Application Note.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the standard solutions in increasing order of concentration to establish the calibration curve.
- Inject the prepared sample solutions. It is recommended to bracket sample injections with calibration standards for quality control.
- Record the peak area for **fenhexamid** in all chromatograms.

#### 4. Data Analysis

- Calibration Curve: Plot a graph of peak area versus concentration for the standard solutions.
   Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R<sup>2</sup>).
- Quantification: Use the peak area of the fenhexamid peak in the sample chromatogram and the calibration curve equation to calculate the concentration of fenhexamid in the sample extract.
- Final Concentration: Calculate the final concentration of fenhexamid in the original sample (in mg/kg) using the following formula:

Concentration (mg/kg) = (C \* V) / M

#### Where:

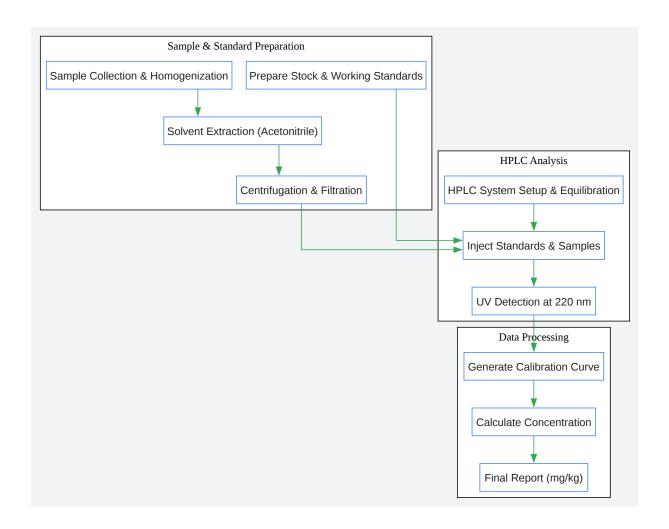
• C = Concentration in the extract ( $\mu$ g/mL) from the calibration curve



- V = Final volume of the extract (mL)
- M = Weight of the sample (g)

## **Visualizations**





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Caption: Experimental workflow for fenhexamid quantification.



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Caption: Key components of the HPLC system.

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